molecular formula C23H8Br2ClF3N2O4 B11551023 2,2'-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione)

2,2'-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione)

Cat. No.: B11551023
M. Wt: 628.6 g/mol
InChI Key: XCZDQFBXZPXSAA-UHFFFAOYSA-N
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Description

2,2’-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione) is a complex organic compound featuring a benzene ring substituted with chlorine and trifluoromethyl groups, and two isoindole-dione moieties each substituted with bromine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione) typically involves multiple steps, starting with the preparation of the benzene ring substituted with chlorine and trifluoromethyl groups. This can be achieved through electrophilic aromatic substitution reactions. The isoindole-dione moieties are then introduced through a series of condensation reactions, often involving bromination as a final step to introduce the bromine atoms.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as those used in laboratory settings, but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2’-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The bromine atoms on the isoindole-dione moieties can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2,2’-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)-: Another benzene derivative with similar substituents but different functional groups.

    1,3-Bis(trifluoromethyl)benzene: A simpler compound with only trifluoromethyl groups on the benzene ring.

    1,3,5-Tris(trifluoromethyl)benzene: A benzene derivative with three trifluoromethyl groups.

Uniqueness

2,2’-[2-chloro-5-(trifluoromethyl)benzene-1,3-diyl]bis(5-bromo-1H-isoindole-1,3(2H)-dione) is unique due to its combination of chlorine, trifluoromethyl, and brominated isoindole-dione moieties. This combination of substituents and functional groups provides the compound with distinct chemical and biological properties, making it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C23H8Br2ClF3N2O4

Molecular Weight

628.6 g/mol

IUPAC Name

5-bromo-2-[3-(5-bromo-1,3-dioxoisoindol-2-yl)-2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione

InChI

InChI=1S/C23H8Br2ClF3N2O4/c24-10-1-3-12-14(7-10)21(34)30(19(12)32)16-5-9(23(27,28)29)6-17(18(16)26)31-20(33)13-4-2-11(25)8-15(13)22(31)35/h1-8H

InChI Key

XCZDQFBXZPXSAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)N(C2=O)C3=CC(=CC(=C3Cl)N4C(=O)C5=C(C4=O)C=C(C=C5)Br)C(F)(F)F

Origin of Product

United States

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